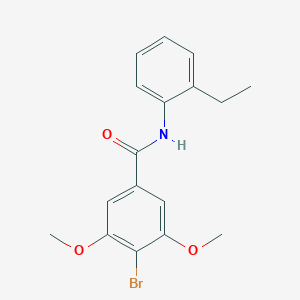
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide, also known as Bromo-DragonFLY, is a potent psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1998 by a team of chemists led by David E. Nichols at Purdue University. Since then, it has gained popularity as a recreational drug due to its powerful hallucinogenic effects. However, it also has potential applications in scientific research.
Mécanisme D'action
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY acts as a partial agonist of the 5-HT2A receptor, meaning that it activates the receptor but to a lesser extent than a full agonist. It also has activity at other serotonin receptors such as 5-HT1A and 5-HT2C. The exact mechanism of its hallucinogenic effects is not fully understood, but it is thought to involve the activation of these receptors in the brain.
Biochemical and Physiological Effects:
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY has been found to produce powerful hallucinogenic effects, including visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought patterns. It also has physiological effects such as increased heart rate, blood pressure, and body temperature. These effects can be long-lasting, with some reports of effects lasting up to several days.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for more precise manipulation of this receptor and its downstream signaling pathways. However, its potent hallucinogenic effects also pose a risk for researchers and require careful handling and monitoring. Additionally, the use of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY in lab experiments is limited by its status as a controlled substance, which restricts its availability and use.
Orientations Futures
There are several future directions for research on 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY. One area of interest is its potential as a tool for studying the 5-HT2A receptor and its role in psychiatric disorders. Another direction is the development of new drugs based on the structure of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY that could have therapeutic applications. Additionally, more research is needed to understand the long-term effects of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY use and its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY involves several steps. The starting material is 2,5-dimethoxybenzaldehyde, which is reacted with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This is then reduced to 2,5-dimethoxyphenethylamine, which is further reacted with 2-ethylphenyl bromide and benzoyl chloride to form the final product, 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY.
Applications De Recherche Scientifique
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY has potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in various psychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, 4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamideFLY could be used to study the underlying mechanisms of these disorders and develop new treatments.
Propriétés
Nom du produit |
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide |
|---|---|
Formule moléculaire |
C17H18BrNO3 |
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
4-bromo-N-(2-ethylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-4-11-7-5-6-8-13(11)19-17(20)12-9-14(21-2)16(18)15(10-12)22-3/h5-10H,4H2,1-3H3,(H,19,20) |
Clé InChI |
UUPVLXYKLSYSRQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)


![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)


![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)



![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)
